N-(2-methylphenyl)-2-[(4-methylphthalazin-1-yl)sulfanyl]acetamide
Description
N-(2-Methylphenyl)-2-[(4-methylphthalazin-1-yl)sulfanyl]acetamide is a sulfur-containing acetamide derivative featuring a phthalazine moiety. The compound’s structure comprises:
- Acetamide backbone: Central to its molecular framework.
- 2-Methylphenyl group: Attached to the nitrogen of the acetamide.
- 4-Methylphthalazin-1-ylsulfanyl group: A heteroaromatic phthalazine ring substituted with a methyl group at position 4, linked via a sulfur atom.
Properties
IUPAC Name |
N-(2-methylphenyl)-2-(4-methylphthalazin-1-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-12-7-3-6-10-16(12)19-17(22)11-23-18-15-9-5-4-8-14(15)13(2)20-21-18/h3-10H,11H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXCKRBGQOOWOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(C3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401322742 | |
| Record name | N-(2-methylphenyl)-2-(4-methylphthalazin-1-yl)sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401322742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49726595 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
354539-87-0 | |
| Record name | N-(2-methylphenyl)-2-(4-methylphthalazin-1-yl)sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401322742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Modifications
The phthalazine moiety distinguishes the target compound from other acetamide derivatives. Key analogs include:
Key Observations :
Physical and Spectroscopic Properties
- Melting Points : Analogs like 8e (155°C) and 8g (142°C) suggest that heterocyclic substituents influence crystallinity. The target compound’s phthalazine ring may elevate its melting point due to increased molecular rigidity.
- Spectroscopy : IR and ¹H-NMR data for analogs (e.g., 8e: N-H stretch at ~3250 cm⁻¹, C=O at ~1680 cm⁻¹) align with typical acetamide signatures. The phthalazine group would introduce distinct aromatic C-H stretches (3050–3100 cm⁻¹) and ring vibration modes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
